molecular formula C20H17F2N3O3S B14928297 2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B14928297
M. Wt: 417.4 g/mol
InChI Key: AIRPRWUYRICJCL-UHFFFAOYSA-N
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Description

2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-(2-methoxyphenyl)acetamide is a complex organic compound that features a combination of aromatic, pyrimidine, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-(2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-(difluoromethoxy)benzaldehyde and guanidine.

    Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2-methoxyphenylacetic acid to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the aromatic groups, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrogenated derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used in studies investigating its effects on cellular processes and pathways.

    Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-(2-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethoxy and pyrimidine groups suggests potential interactions with nucleic acids or proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-(4-methoxyphenyl)acetamide
  • **2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-(2,5-dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-(2-methoxyphenyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the difluoromethoxy group, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H17F2N3O3S

Molecular Weight

417.4 g/mol

IUPAC Name

2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H17F2N3O3S/c1-27-17-5-3-2-4-16(17)24-18(26)12-29-20-23-11-10-15(25-20)13-6-8-14(9-7-13)28-19(21)22/h2-11,19H,12H2,1H3,(H,24,26)

InChI Key

AIRPRWUYRICJCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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